molecular formula C11H13ClO2 B3011492 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane CAS No. 790263-37-5

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane

Cat. No.: B3011492
CAS No.: 790263-37-5
M. Wt: 212.67
InChI Key: JGGQRANUJHVHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane typically involves the reaction of 1-(4-chlorophenyl)ethanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .

Scientific Research Applications

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Bromophenyl)ethoxy]methyl}oxirane: Similar structure but with a bromine atom instead of chlorine.

    2-{[1-(4-Fluorophenyl)ethoxy]methyl}oxirane: Contains a fluorine atom in place of chlorine.

    2-{[1-(4-Methylphenyl)ethoxy]methyl}oxirane: Features a methyl group instead of chlorine.

Uniqueness

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific research and industrial applications where such properties are desired .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)ethoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(13-6-11-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQRANUJHVHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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